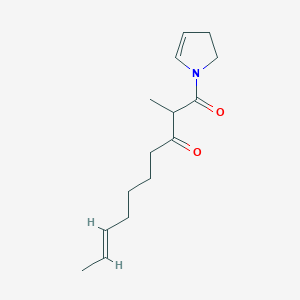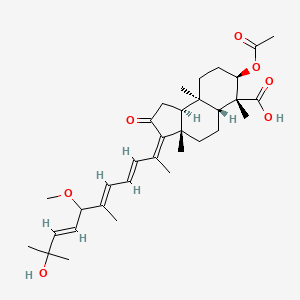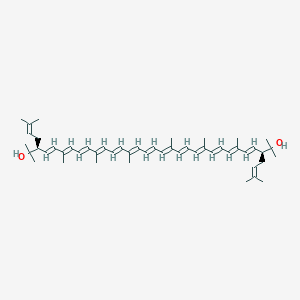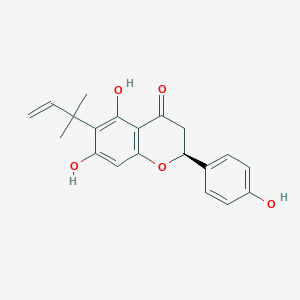
(2S)-5,7,4'-Trihydroxy-6-(1,1-dimethylallyl)flavanone
Übersicht
Beschreibung
“(2S)-5,7,4’-Trihydroxy-6-(1,1-dimethylallyl)flavanone” is a type of flavanone, a subclass of chemical entities . It is a chemical compound found in the taxon Monotes engleri . The compound has a mass of 370.141638424 dalton .
Synthesis Analysis
The synthesis of flavanones like “(2S)-5,7,4’-Trihydroxy-6-(1,1-dimethylallyl)flavanone” is a complex process. A review article on natural and synthetic flavonoid derivatives as potential tyrosinase inhibitors provides some insights into the synthesis process .Molecular Structure Analysis
The molecular structure of this flavanone is characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3 . The chemical formula is C₂₁H₂₂O₆ . The compound has a canonical SMILES representation asO=C1C2=C (O)C (=C (O)C=C2OC (C3=CC=C (O)C (OC)=C3)C1)C (C=C) (C)C . Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S)-5,7,4’-Trihydroxy-6-(1,1-dimethylallyl)flavanone” include a net charge of 0, an average mass of 356.374, and a mono-isotopic mass of 356.12599 .Wissenschaftliche Forschungsanwendungen
Tyrosinase Inhibition
(2S)-5,7,4'-Trihydroxy-6-(1,1-dimethylallyl)flavanone, a prenylated flavanone, exhibits inhibitory effects on tyrosinase activity. This was demonstrated in a study where compounds from Dalea boliviana roots were evaluated for their ability to inhibit tyrosinase, a key enzyme in melanin synthesis, suggesting potential applications in skin pigmentation disorders or cosmetic products (Peralta, Ortega, Agnese, & Cabrera, 2011).
Antimicrobial Activity
Research on prenylated flavanones from Eriosema chinense roots has demonstrated antimicrobial activity against yeast, gram-positive and gram-negative bacteria. The presence of free phenolic OH groups and lipophilic prenyl groups in these compounds are crucial for potent antimicrobial properties (Thongnest, Lhinhatrakool, Wetprasit, Sutthivaiyakit, & Sutthivaiyakit, 2013).
Antioxidant Properties
Compounds isolated from Eriosema chinense, including prenylated flavanones, have shown strong radical scavenging properties. The study suggests that the antioxidant activity is primarily due to the presence of free phenolic OH groups (Thongnest et al., 2013).
Cytotoxic Effects
Several prenylated flavanones isolated from plants like Monotes engleri have displayed cytotoxic activity against various human cancer cell lines. This indicates potential research avenues in cancer treatment (Seo et al., 1997).
Anti-inflammatory Properties
Prenylated flavanones from plants such as Tephrosia pulcherrima have been studied for their antimicrobial properties. Additionally, their structure and potential anti-inflammatory activities have been highlighted in various studies, suggesting their potential use in treating inflammatory diseases (Ganapaty, Srilakshmi, Pannakal, & Laatsch, 2008).
Staphylococcus Aureus Inhibition
Novel synthesized flavanones bearing iso-pentenyl side chains have shown inhibitory activity against Staphylococcus aureus, including methicillin-resistant strains, indicating potential applications in antibacterial therapies (Xu, Li, He, Zhao, & Huo, 2013).
Wirkmechanismus
Flavanones like “(2S)-5,7,4’-Trihydroxy-6-(1,1-dimethylallyl)flavanone” have been found to exhibit neuroprotective effects . They have been tested in an in vitro pre-clinical Alzheimer’s Disease model, where they showed a neuroprotective effect against 3xTg-AD ACM . The flavonoid-mediated regulation of GSK-3β-mediated tau phosphorylation has been reported .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(2-methylbut-3-en-2-yl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-4-20(2,3)18-14(23)10-16-17(19(18)24)13(22)9-15(25-16)11-5-7-12(21)8-6-11/h4-8,10,15,21,23-24H,1,9H2,2-3H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOWEQNADRJYIA-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C=C)C1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-5,7,4'-Trihydroxy-6-(1,1-dimethylallyl)flavanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4Z,10E,12E,14E)-6,28-Dihydroxy-16-methoxy-5,7-dimethyl-18,24-dioxo-22-thia-19,25-diazatricyclo[18.7.1.0(21,26)]octacosa-1(28),4,10,12,14,20,26-heptaen-8-yl 1-[(1-cyclohexen-1-ylcarbonyl)amino]cyclopropanecarboxylate](/img/structure/B1246069.png)
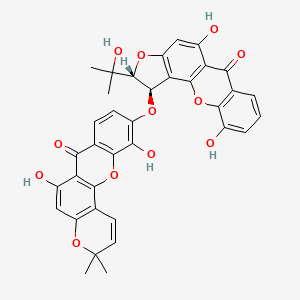
![(2S)-2-amino-N-[2-[(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]ethyl]-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B1246074.png)


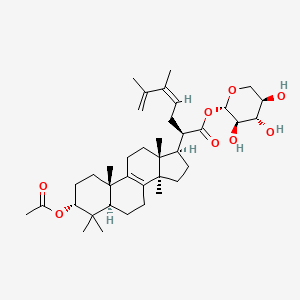
![(1E,3S,4S,9S,10R,14R)-9,14-dihydroxy-14-(methoxymethyl)-4,10-dimethyl-6-propan-2-yltricyclo[9.3.0.03,7]tetradeca-1,6-dien-5-one](/img/structure/B1246081.png)
